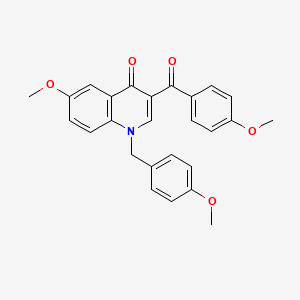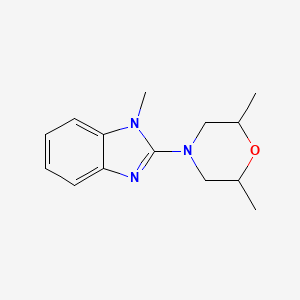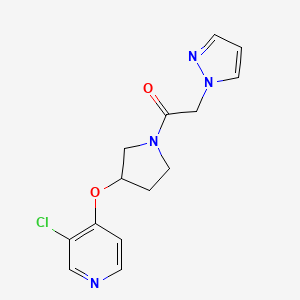![molecular formula C14H15N3O2S B2408965 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 1423475-08-4](/img/structure/B2408965.png)
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile, also known as PSB-1115, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonylbenzonitriles and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile acts as a competitive antagonist of the 5-HT7 receptor, meaning that it binds to the receptor and blocks the action of serotonin. This results in a decrease in the activity of the receptor and a reduction in the physiological effects of serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the 5-HT7 receptor in the brain, resulting in a reduction in anxiety-like behavior in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the use of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile in scientific research. One direction is the development of new treatments for disorders such as depression and anxiety based on the selective targeting of the 5-HT7 receptor. Another direction is the investigation of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm and thermoregulation. Additionally, the use of this compound in combination with other compounds may provide new insights into the interactions between different serotonin receptors and their effects on physiological processes.
Méthodes De Synthèse
The synthesis of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile involves the reaction of 4-chlorobenzonitrile with propargylamine, followed by the addition of piperazine and sulfonyl chloride. The product is then purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has been studied for its potential use as a tool compound in scientific research. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a serotonin receptor that plays a role in various physiological processes such as sleep, mood, and cognition. This compound has been used to investigate the role of the 5-HT7 receptor in these processes and to develop new treatments for disorders such as depression and anxiety.
Propriétés
IUPAC Name |
4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-7-16-8-10-17(11-9-16)20(18,19)14-5-3-13(12-15)4-6-14/h1,3-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOWKKODWLIUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)
methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2408893.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(sec-butyl)acetamide](/img/structure/B2408895.png)



![(4-chlorophenyl) (3Z)-3-[(3,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B2408902.png)

